2-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-thiophene-5-carboxaldehyde
CAS No.: 175202-93-4
Cat. No.: VC20933029
Molecular Formula: C10H7F3N2OS
Molecular Weight: 260.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175202-93-4 |
|---|---|
| Molecular Formula | C10H7F3N2OS |
| Molecular Weight | 260.24 g/mol |
| IUPAC Name | 5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carbaldehyde |
| Standard InChI | InChI=1S/C10H7F3N2OS/c1-15-9(10(11,12)13)4-7(14-15)8-3-2-6(5-16)17-8/h2-5H,1H3 |
| Standard InChI Key | ITUYPRXQRPMRTL-UHFFFAOYSA-N |
| SMILES | CN1C(=CC(=N1)C2=CC=C(S2)C=O)C(F)(F)F |
| Canonical SMILES | CN1C(=CC(=N1)C2=CC=C(S2)C=O)C(F)(F)F |
Introduction
2-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-thiophene-5-carboxaldehyde is a complex organic compound that combines a pyrazole ring with a thiophene ring and includes a trifluoromethyl group. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.
Synthesis and Applications
The synthesis of this compound typically involves the formation of the pyrazole ring followed by its attachment to the thiophene ring. The presence of the trifluoromethyl group and the carboxaldehyde group makes it a versatile intermediate for further chemical transformations.
Applications
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Pharmaceuticals: Compounds with similar structures are often explored for their potential biological activities, such as antimicrobial or anticancer properties.
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Materials Science: The unique electronic properties of thiophene and pyrazole rings make them useful in organic electronics.
Storage and Handling
Given its chemical structure, this compound should be stored under inert conditions, such as in an argon atmosphere, to prevent degradation. Handling should follow standard protocols for organic compounds, including the use of protective equipment and working in a well-ventilated area.
Research Findings
Research on compounds with similar structures often focuses on their potential as building blocks for more complex molecules. The trifluoromethyl group can significantly influence the compound's reactivity and biological activity.
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